Cas no 1354019-32-1 (Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine)

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine 化学的及び物理的性質
名前と識別子
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- Ethyl-((s)-1-methyl-pyrrolidin-2-ylmethyl)-amine
- (S)-N-((1-Methylpyrrolidin-2-yl)methyl)ethanamine
- AM96804
- ethyl ((S)-1-methylpyrrolidin-2-ylmethyl)amine
- Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine
-
- インチ: 1S/C8H18N2/c1-3-9-7-8-5-4-6-10(8)2/h8-9H,3-7H2,1-2H3/t8-/m0/s1
- InChIKey: ADIPLQWTEHRACR-QMMMGPOBSA-N
- ほほえんだ: N1(C)CCC[C@H]1CNCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.3
- トポロジー分子極性表面積: 15.3
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM498924-1g |
(S)-N-((1-Methylpyrrolidin-2-yl)methyl)ethanamine |
1354019-32-1 | 97% | 1g |
$882 | 2023-01-02 | |
Fluorochem | 087872-1g |
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine |
1354019-32-1 | 1g |
£755.00 | 2022-03-01 |
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amineに関する追加情報
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine: A Comprehensive Overview
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine, also known by its CAS number 1354019-32-1, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring with an ethyl group attached to the nitrogen atom and a methyl group at the 1-position of the ring. The (S) configuration at the chiral center adds another layer of complexity to its properties, making it a valuable subject for both academic and industrial research.
The synthesis of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves a series of carefully designed organic reactions. Researchers have explored various methods, including asymmetric catalysis and stereo-selective synthesis, to produce this compound in high enantiomeric excess. The use of chiral auxiliaries and transition metal catalysts has been particularly effective in achieving the desired stereochemistry. Recent studies have also focused on optimizing reaction conditions to improve yield and reduce environmental impact.
One of the most promising applications of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine lies in its potential as a building block for more complex molecules. Its structure allows for easy functionalization, making it an ideal intermediate in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. For instance, its pyrrolidine ring can be modified to introduce additional functional groups, enabling the creation of bioactive compounds with tailored properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine. Density functional theory (DFT) calculations have been employed to study its molecular orbitals and interaction patterns with other molecules. These studies have revealed that the compound exhibits unique electronic properties that could be harnessed in applications such as catalysis and sensor development.
In addition to its chemical properties, Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine has shown potential in biological systems. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, suggesting its role as a lead compound in drug discovery. Researchers are currently investigating its efficacy in treating various diseases, including neurodegenerative disorders and inflammatory conditions.
The stereochemistry of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine plays a crucial role in determining its biological activity. The (S) configuration at the chiral center ensures proper molecular recognition and binding affinity to target proteins. This has led to increased interest in using this compound as a chiral catalyst or ligand in asymmetric synthesis.
Looking ahead, the development of scalable synthesis routes for Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine will be essential for its widespread application. Continuous flow chemistry and green chemistry approaches are being explored to address challenges related to cost-effectiveness and sustainability. These efforts are expected to pave the way for large-scale production and commercialization.
In conclusion, Ethyl-CAS no 1354019 32 1 ((S)-1-methyl-pyrrolidin - 2 - ylm ethy l ) - amine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and potential for functionalization make it a valuable asset in modern chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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